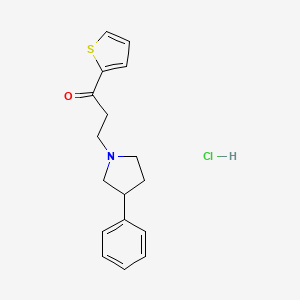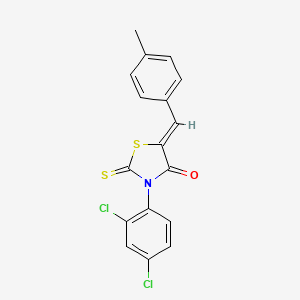
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. The compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. The purpose of
作用機序
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a selective dopamine D1 receptor antagonist. The compound binds to the dopamine D1 receptor and inhibits its activity. This leads to a decrease in dopamine signaling, which has been implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease dopamine release in the prefrontal cortex and striatum, which has been implicated in the pathophysiology of schizophrenia and drug addiction. It has also been shown to decrease the activity of the mesolimbic dopamine system, which has been implicated in the pathophysiology of depression.
実験室実験の利点と制限
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has several advantages for lab experiments. The compound is highly selective for the dopamine D1 receptor and has been extensively studied in animal models. However, the compound has limited solubility in water and requires the use of organic solvents for administration.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride. One potential direction is the study of the compound's therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and drug addiction. Another potential direction is the study of the compound's mechanism of action and its interaction with other neurotransmitter systems. Additionally, the development of new analogs of the compound may lead to the discovery of more potent and selective dopamine D1 receptor antagonists.
合成法
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is synthesized through a multi-step process. The first step involves the synthesis of 4-chlorophenol, which is then reacted with 2-bromo-1-chloroethane to produce 1-(4-chlorophenoxy)-2-chloroethane. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce 1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol. The final step involves the conversion of the free base to the hydrochloride salt.
科学的研究の応用
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been widely used in scientific research for its potential therapeutic properties. The compound has been shown to have anti-psychotic, anti-depressant, and anti-addictive properties. It has also been used in the study of Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
1-(4-chlorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.ClH/c19-16-5-7-18(8-6-16)22-13-17(21)12-20-10-9-14-3-1-2-4-15(14)11-20;/h1-8,17,21H,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEPNXUSHQRWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6047488 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![ethyl 4-amino-2-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5157310.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)
![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)